
1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, 2-cyclopropylethanol, and epichlorohydrin.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
化学反应分析
Types of Reactions
1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with biological receptors and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of hypertension and other cardiovascular disorders.
相似化合物的比较
Similar Compounds
Propranolol: Another beta-blocker with similar cardiovascular effects.
Atenolol: A selective beta-blocker used to treat hypertension.
Metoprolol: A beta-blocker with applications in treating heart conditions.
Uniqueness
1-(tert-Butylamino)-3-(2-cyclopropylethoxy)propan-2-ol is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the tert-butylamino and cyclopropylethoxy groups contributes to its unique binding affinity and selectivity for beta-adrenergic receptors.
属性
CAS 编号 |
88135-02-8 |
|---|---|
分子式 |
C12H25NO2 |
分子量 |
215.33 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-(2-cyclopropylethoxy)propan-2-ol |
InChI |
InChI=1S/C12H25NO2/c1-12(2,3)13-8-11(14)9-15-7-6-10-4-5-10/h10-11,13-14H,4-9H2,1-3H3 |
InChI 键 |
IIJUJRXELHSCDL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(COCCC1CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


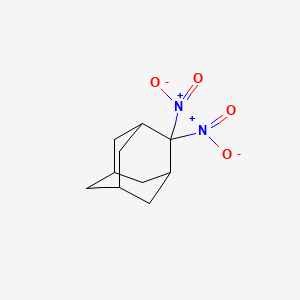
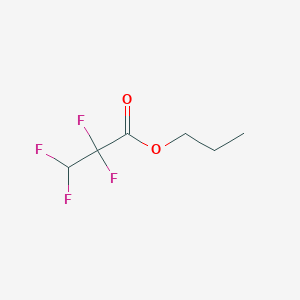
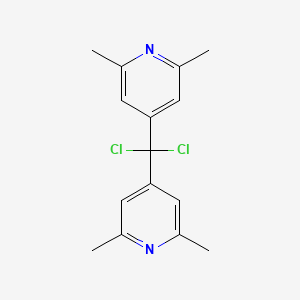
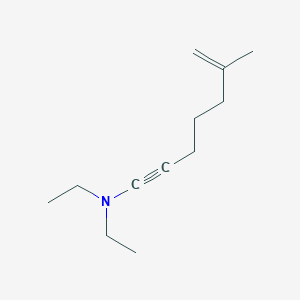

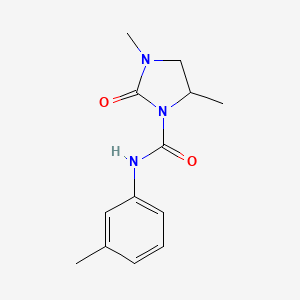
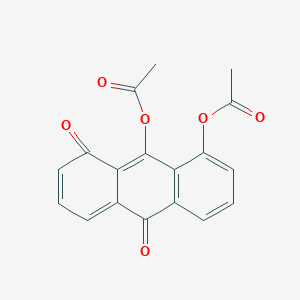
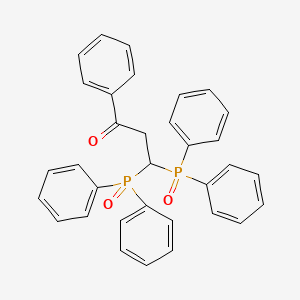
![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
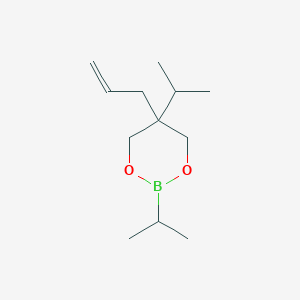
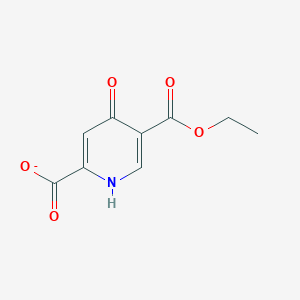
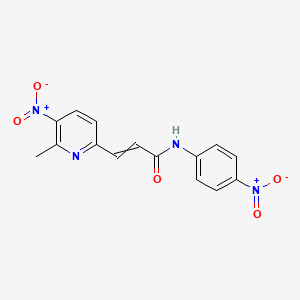
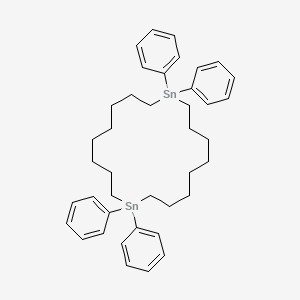
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
